3-[3-(Benzyloxy)phenyl]benzonitrile
Overview
Description
3-[3-(Benzyloxy)phenyl]benzonitrile, also known as 3’-benzyloxy-[1,1’-biphenyl]-3-carbonitrile, is an organic compound with the molecular formula C20H15NO. This compound is characterized by the presence of a benzyloxy group attached to a biphenyl structure, which is further substituted with a nitrile group. It is commonly used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
The synthesis of 3-[3-(Benzyloxy)phenyl]benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzonitrile with 3-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-[3-(Benzyloxy)phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-[3-(Benzyloxy)phenyl]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-[3-(Benzyloxy)phenyl]benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes .
Comparison with Similar Compounds
3-[3-(Benzyloxy)phenyl]benzonitrile can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)benzonitrile: Similar structure but with a methoxy group instead of a benzyloxy group.
3-(3-Hydroxyphenyl)benzonitrile: Contains a hydroxy group instead of a benzyloxy group.
3-(3-Methylphenyl)benzonitrile: Features a methyl group in place of the benzyloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Biological Activity
3-[3-(Benzyloxy)phenyl]benzonitrile, a compound with significant potential in biochemical research, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by its unique molecular structure, which can influence its biological interactions. The molecular formula is , and it features a benzonitrile moiety that contributes to its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrile group in the structure plays a crucial role in binding to active sites on enzymes and proteins, potentially acting as an inhibitor or modulator of various biochemical pathways.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes:
- Monoamine Oxidase (MAO) : Compounds structurally related to this compound have shown selective inhibition of MAO-B, a target for neuroprotective agents. For instance, derivatives with similar structures have demonstrated competitive inhibition with IC50 values as low as .
2. Neuroprotective Effects
Studies have highlighted the neuroprotective potential of related compounds. For example, certain derivatives have shown significant anti-neuroinflammatory properties and the ability to protect neuronal cells from oxidative stress . These effects are critical for developing treatments for neurodegenerative diseases like Parkinson's.
3. Antioxidant Activity
The antioxidant capacity of compounds similar to this compound has been evaluated using various assays. Notably, some derivatives exhibited high antioxidant activity (ORAC values), indicating their potential in mitigating oxidative damage in biological systems .
Case Study 1: MAO-B Inhibition
In a study evaluating the MAO-B inhibitory activities of various benzo derivatives, one compound (resembling this compound) displayed potent inhibition with an IC50 value of . This study established a structure-activity relationship indicating that halogen substitutions on the benzyloxy ring enhance MAO-B inhibitory activity .
Case Study 2: Antioxidant and Neuroprotective Effects
A series of benzothiazole derivatives were synthesized and tested for their neuroprotective effects against oxidative stress. One derivative exhibited significant neuroprotection and antioxidant activity, suggesting that similar structural motifs in this compound may confer comparable benefits .
Data Tables
Properties
IUPAC Name |
3-(3-phenylmethoxyphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c21-14-17-8-4-9-18(12-17)19-10-5-11-20(13-19)22-15-16-6-2-1-3-7-16/h1-13H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAPVLJQBVTFMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602456 | |
Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-89-5 | |
Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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